N-(4-ブロモフェニル)マレイミド

概要

説明

N-(4-Bromophenyl)maleimide (NBP) is a compound that has been used in a variety of scientific research applications. It is a highly versatile compound that has been used in a wide range of experiments, from drug development to biochemistry. NBP is a compound that has been found to have a wide range of biochemical and physiological effects. It has been used in laboratory experiments to investigate the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.

科学的研究の応用

分子構造と性質

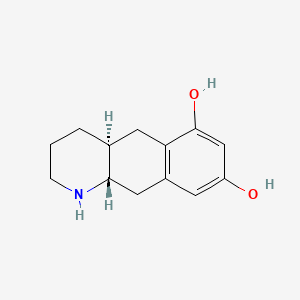

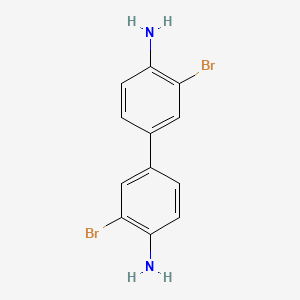

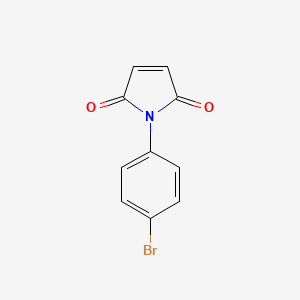

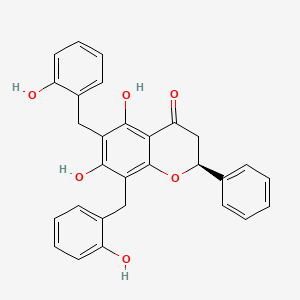

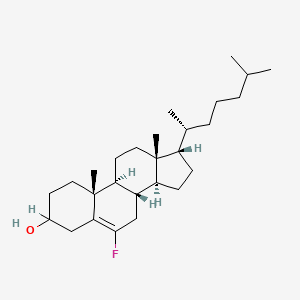

“N-(4-ブロモフェニル)マレイミド”の分子式はC10H6BrNO2、分子量は252.064です {svg_1}. この化合物は、2Dモルファイルまたは計算された3D SDファイルとして表すことができます {svg_2}. 3D構造は、他の分子との相互作用を理解する上で重要な、化合物の空間的配置に関する洞察を提供します。

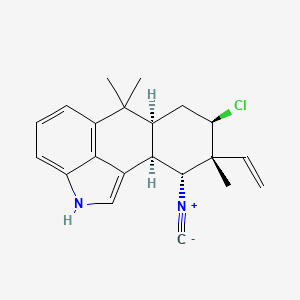

相変化と反応熱化学

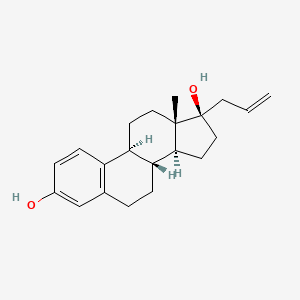

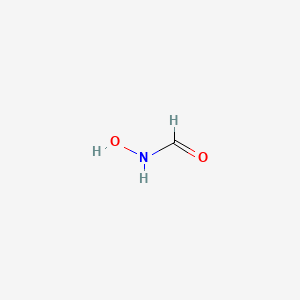

この化合物は、特定の相変化データと反応熱化学データを持っています {svg_3}. 例えば、350 - 370 Kの温度範囲で105.9 ± 0.7 kJ/molの昇華エンタルピーを持っています {svg_4}. この情報は、さまざまな条件下での化合物の安定性と反応性を理解する上で重要です。

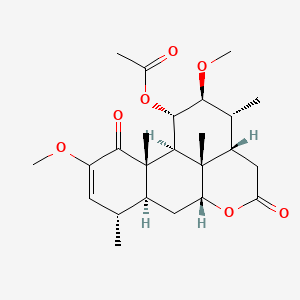

スペクトル分析

“N-(4-ブロモフェニル)マレイミド”には、赤外線スペクトルと質量スペクトル(電子イオン化)を含む特定のスペクトルデータがあります {svg_5}. これらのスペクトルは、化合物の同一性を特定または確認したり、純度を決定したり、分子構造を研究したりするために使用できます。

反応検索

NIST Chemistry WebBookは、この種の反応検索を可能にします {svg_6}. この機能は、"N-(4-ブロモフェニル)マレイミド"を含むすべての反応を調べることができ、さまざまな化学反応におけるその反応性と潜在的な用途を包括的に示しています。

チオール誘導体化

“N-(4-ブロモフェニル)マレイミド”の重要な用途の1つは、チオールの誘導体化です {svg_7}. チオールを選択的に誘導体化するC-14標識N-パラブロモフェニルマレイミド(BPM)を用いた新しい質量分析法が開発されました {svg_8}. この方法は、さまざまな生物学的プロセスで重要な役割を果たす、生物学的に重要なチオールを特定するために使用できます。

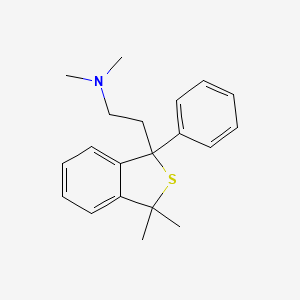

化学合成

“N-(4-ブロモフェニル)マレイミド”は、さまざまな他の化合物の合成に使用できます {svg_9}. たとえば、他の分子と反応して、C30H20BrNO3という式を持つ化合物を形成することができます {svg_10}. これは、さまざまな用途向けの複雑な分子の合成におけるその潜在的な用途を強調しています。

作用機序

Target of Action

N-(4-Bromophenyl)maleimide primarily targets enzymes containing reactive cysteinyl residues, which are essential for their catalytic activity . These enzymes are crucial for the growth and survival of microorganisms .

Mode of Action

The compound interacts with its targets by selectively derivatizing thiols . This interaction is facilitated by the use of C-14 labeled N-para-bromophenylmaleimide .

Biochemical Pathways

N-(4-Bromophenyl)maleimide affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-ethylmaleimide and some of its analogues in Candida albicans cells .

Pharmacokinetics

The compound’s molecular weight is 252064 Da , which may influence its bioavailability.

Result of Action

It is known that the compound has antimicrobial properties , and its interaction with enzymes can disrupt the normal functioning of microorganisms .

Safety and Hazards

生化学分析

Biochemical Properties

N-(4-Bromophenyl)maleimide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as β(1,3)glucan synthase, which is involved in the biosynthesis of fungal cell walls . This inhibition is primarily due to the compound’s reactivity with cysteinyl residues in the enzyme’s active site. Additionally, N-(4-Bromophenyl)maleimide has been found to interact with protein kinases, which are crucial for intracellular signaling pathways . These interactions can modulate the activity of the enzymes and affect various cellular processes.

Cellular Effects

N-(4-Bromophenyl)maleimide has notable effects on different types of cells and cellular processes. It has been observed to exhibit cytostatic activity, meaning it can inhibit cell growth and proliferation . This effect is particularly pronounced in cancer cells, where the compound can interfere with cell signaling pathways and gene expression. N-(4-Bromophenyl)maleimide also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These changes can lead to disruptions in cellular homeostasis and affect overall cell function.

Molecular Mechanism

The molecular mechanism of action of N-(4-Bromophenyl)maleimide involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s reactivity with cysteinyl residues in enzyme active sites allows it to form covalent bonds with these residues, leading to enzyme inhibition . In the case of protein kinases, N-(4-Bromophenyl)maleimide can modulate their activity by affecting the phosphorylation of target proteins . These interactions can result in changes in gene expression and alterations in cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-Bromophenyl)maleimide can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH . Over time, N-(4-Bromophenyl)maleimide may degrade, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include sustained inhibition of enzyme activity and prolonged alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of N-(4-Bromophenyl)maleimide vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antimicrobial and cytostatic activity . At higher doses, N-(4-Bromophenyl)maleimide can become toxic and cause adverse effects. These toxic effects may include damage to tissues and organs, as well as disruptions in normal physiological processes. It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

N-(4-Bromophenyl)maleimide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect the biosynthesis of chitin and β(1,3)glucan, which are essential components of fungal cell walls . Additionally, N-(4-Bromophenyl)maleimide can influence metabolic flux and alter the levels of metabolites within cells. These changes can impact overall cellular metabolism and affect the cell’s ability to maintain homeostasis.

Transport and Distribution

Within cells and tissues, N-(4-Bromophenyl)maleimide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The distribution of N-(4-Bromophenyl)maleimide within tissues can also influence its biological activity and effectiveness. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of N-(4-Bromophenyl)maleimide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . For example, N-(4-Bromophenyl)maleimide may accumulate in the nucleus, where it can affect gene expression, or in the cytoplasm, where it can interact with enzymes and other proteins. Understanding the subcellular localization of N-(4-Bromophenyl)maleimide is essential for elucidating its mechanism of action and optimizing its use in research and therapy.

特性

IUPAC Name |

1-(4-bromophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECSFBYOMHWJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158373 | |

| Record name | N-(4-Bromophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-67-1 | |

| Record name | N-(4-Bromophenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Bromophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Bromophenyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of NBPMI?

A1: NBPMI consists of a maleimide ring substituted with a 4-bromophenyl group at the nitrogen atom. Here's a breakdown:

- Spectroscopic Data: The presence of specific functional groups is confirmed through spectroscopic methods:

- IR Spectroscopy: Characteristic bands for C=O stretching (imide), C=C stretching (aromatic and maleimide), C-H stretching (aromatic), and C-Br stretching are observed. []

- NMR Spectroscopy: Proton and carbon NMR spectra provide detailed information about the chemical environment and arrangement of atoms within the molecule. []

Q2: How does NBPMI contribute to the properties of polymers it forms?

A: NBPMI is known to enhance the thermal stability of polymers. For instance, when copolymerized with acrylonitrile, the resulting material exhibits a higher thermal stability compared to pure polyacrylonitrile. The glass transition temperature (Tg) of these copolymers also increases significantly with the incorporation of NBPMI. [] Similar improvements in thermal stability have been observed in copolymers of NBPMI with alkyl methacrylates. []

Q3: What is the significance of monomer reactivity ratios in NBPMI copolymerization?

A: Monomer reactivity ratios are essential parameters in copolymerization reactions as they dictate the composition and, consequently, the properties of the resulting copolymer. Studies have determined the reactivity ratios of NBPMI with various monomers like styrene, methyl acrylate, methyl methacrylate, and acrylonitrile. [, , , ] For instance, NBPMI exhibits a strong tendency towards alternating copolymerization with styrene, meaning the two monomers prefer to add to the growing polymer chain in an alternating fashion. [] This behavior allows for fine-tuning the copolymer composition and properties.

Q4: Are there analytical methods to study NBPMI and its polymers?

A4: Yes, various analytical techniques are employed to characterize and quantify NBPMI and its copolymers. These include:

- Elemental Analysis: This method helps determine the copolymer composition by quantifying the elemental content of specific atoms, such as bromine, within the polymer structure. []

- Thermal Analysis: Techniques like thermogravimetric analysis (TGA) are used to evaluate the thermal stability of NBPMI copolymers by measuring their weight loss as a function of temperature. [, ]

- Spectroscopic Techniques: IR and NMR spectroscopy are utilized to confirm the presence of characteristic functional groups and analyze the structural features of both NBPMI and its copolymers. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[3.1.0]hexane](/img/structure/B1206255.png)